Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate is a chemical compound known for its chelating properties. It is commonly used in various industrial and scientific applications due to its ability to form stable complexes with metal ions. The compound’s chemical formula is C10H18N2Na2O6, and it is often utilized in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate typically involves the reaction of ethylenediamine with glycine and sodium hydroxide. The process includes the following steps:
Reaction of Ethylenediamine with Glycine: Ethylenediamine reacts with glycine in the presence of sodium hydroxide to form the intermediate compound.
Hydroxyethylation: The intermediate compound undergoes hydroxyethylation to introduce the hydroxyethyl groups.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as copper, iron, and zinc.
Substitution: The compound can participate in substitution reactions where the hydroxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Chelation: Typically involves metal salts like copper sulfate or ferric chloride in aqueous solutions.
Substitution: Requires reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Chelation: Metal complexes with enhanced stability and solubility.
Substitution: Derivatives with modified functional groups, potentially altering the compound’s properties.
Scientific Research Applications
Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry to sequester metal ions.
Biology: Employed in biochemical assays to stabilize metal-dependent enzymes.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents
Mechanism of Action
The primary mechanism of action of disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate involves chelation, where the compound binds to metal ions through its nitrogen and oxygen atoms. This binding forms stable, water-soluble complexes, preventing the metal ions from participating in unwanted reactions. The molecular targets include metal ions such as copper, iron, and zinc, and the pathways involved are primarily related to metal ion sequestration and stabilization .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Another chelating agent with similar properties but different structural features.
N-(2-Hydroxyethyl)ethylenediamine-N,N’,N’-triacetic acid: Known for its use in metal ion determination and complexation .
Uniqueness
Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate is unique due to its specific combination of hydroxyethyl and ethylenediamine groups, which provide enhanced chelating efficiency and stability compared to other similar compounds. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various applications .
Properties
CAS No. |
74988-17-3 |
---|---|
Molecular Formula |
C10H18N2Na2O6 |
Molecular Weight |
308.24 g/mol |
IUPAC Name |
disodium;2-[2-[carboxylatomethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate |
InChI |
InChI=1S/C10H20N2O6.2Na/c13-5-3-11(7-9(15)16)1-2-12(4-6-14)8-10(17)18;;/h13-14H,1-8H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |
InChI Key |
CMKOOUVVCQPJJW-UHFFFAOYSA-L |
Canonical SMILES |
C(CN(CCO)CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.